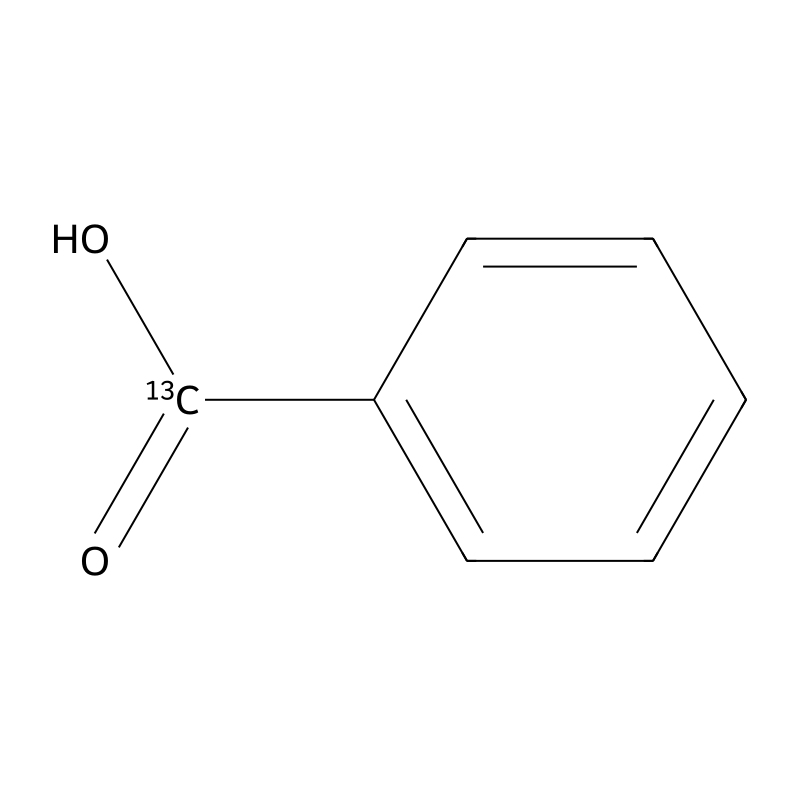

Benzoic acid-alpha-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

- Drug metabolism: Studying how the body processes and eliminates drugs, including potential drug interactions and side effects [Source: National Institutes of Health, ]

- Nutritional studies: Investigating the absorption and utilization of nutrients within the body [Source: International Society for Magnetic Resonance in Medicine, ]

- Microbial research: Understanding the metabolic processes of microorganisms, with applications in bioremediation, biofuel production, and antibiotic development [Source: National Center for Biotechnology Information, ]

Studying Enzyme Activity

Benzoic acid-alpha-13C can be used as a substrate for specific enzymes, allowing researchers to study their activity and reaction mechanisms. By incorporating the ¹³C isotope into the substrate molecule, scientists can monitor changes in its chemical environment using techniques like NMR spectroscopy. This information provides insights into:

- Enzyme kinetics: Understanding the rate and efficiency of enzymatic reactions [Source: National Center for Biotechnology Information, ]

- Mechanism of action: Elucidating the specific steps involved in how enzymes catalyze reactions [Source: Royal Society of Chemistry, ]

- Drug development: Identifying and characterizing potential drug targets based on their enzymatic activity [Source: National Institutes of Health, ]

Investigating Protein-Ligand Interactions

Benzoic acid-alpha-13C can be used as a ligand (molecule that binds to a specific site) in studies of protein-ligand interactions. By attaching the ¹³C isotope to the ligand molecule, researchers can use techniques like NMR spectroscopy to monitor changes in its chemical environment upon binding to the protein. This information helps in:

- Understanding protein function: Elucidating how proteins interact with other molecules, including substrates, inhibitors, and regulatory molecules [Source: National Center for Biotechnology Information, ]

- Drug discovery: Identifying and characterizing potential drug candidates based on their binding affinity to specific protein targets [Source: National Institutes of Health, ]

Benzoic acid-alpha-13C is a stable isotope-labeled form of benzoic acid, where the carbon atom at the alpha position (the carbon adjacent to the carboxylic acid group) is replaced with the carbon-13 isotope. Its molecular formula is , and it has a molecular weight of approximately 122.12 g/mol. This compound appears as a white crystalline solid and has a melting point of 121-125 °C and a boiling point of 249 °C . Benzoic acid itself is widely recognized for its role in various chemical processes and applications, including its use as a preservative and in organic synthesis.

Benzoic acid-alpha-13C itself does not have a specific biological mechanism of action. However, it can be used as a tracer molecule to study the metabolism and fate of benzoic acid in biological systems. By monitoring the ¹³C label using NMR, scientists can track the incorporation and transformation of benzoic acid in cells or organisms [].

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Losing carbon dioxide under specific conditions.

- Reduction: Converting to benzyl alcohol or other derivatives through reduction reactions.

- Oxidation: Transforming into benzaldehyde or benzoic anhydride under oxidative conditions.

In addition, due to its labeled carbon, it can be utilized in studies involving nuclear magnetic resonance spectroscopy to trace metabolic pathways .

Benzoic acid-alpha-13C exhibits biological activity similar to that of benzoic acid, which is known for its antimicrobial properties. It acts as a preservative in food products and has been shown to inhibit the growth of certain fungi and bacteria. The isotopic labeling allows researchers to study its metabolic pathways and interactions in biological systems, particularly in pharmacokinetic studies .

The synthesis of benzoic acid-alpha-13C can be achieved through several methods:

- Isotopic Exchange: Utilizing carbon dioxide labeled with carbon-13 in reactions involving benzene or other aromatic compounds.

- Direct Synthesis: Starting from labeled precursors such as phenylmagnesium bromide reacted with carbon dioxide.

- Labeled Reagents: Employing commercially available labeled reagents that can be converted into benzoic acid-alpha-13C through standard organic reactions .

Benzoic acid-alpha-13C finds applications in various fields:

- Metabolic Studies: Used as a tracer in metabolic research to understand the pathways of benzoate metabolism.

- Nuclear Magnetic Resonance Spectroscopy: Assists in measuring glycine conjugation activity, showcasing its utility in biological and pharmaceutical analyses.

- Chemical Synthesis: Serves as a precursor for synthesizing other labeled compounds for research purposes .

Interaction studies involving benzoic acid-alpha-13C primarily focus on its metabolic fate and interactions with enzymes involved in conjugation processes. For instance, it can be used to investigate how benzoic acid is conjugated with glycine in the liver, providing insights into detoxification pathways. Such studies often employ advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to track the compound’s behavior within biological systems .

Benzoic acid-alpha-13C shares structural similarities with several compounds. Here are some comparable substances:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | Commonly used preservative; not isotopically labeled | |

| Salicylic Acid | Contains a hydroxyl group; used in anti-inflammatory drugs | |

| Benzyl Alcohol | Alcohol functional group; used as a solvent and fragrance | |

| Phenylacetic Acid | Used in the synthesis of pharmaceuticals |

Uniqueness

Benzoic acid-alpha-13C's uniqueness lies in its isotopic labeling, which allows for precise tracking and analysis in biochemical studies, distinguishing it from its non-labeled counterparts. This feature makes it particularly valuable for research applications that require detailed insights into metabolic processes involving benzoate derivatives .

Benzoic acid-alpha-carbon-13 represents a stable isotope-labeled variant of the simplest aromatic carboxylic acid, wherein the carboxyl carbon is specifically enriched with carbon-13. This isotopic modification enables precise tracking and analytical applications while maintaining the fundamental physicochemical properties of the parent compound.

Crystallographic Properties and Molecular Configuration

The crystallographic structure of benzoic acid-alpha-carbon-13 closely mirrors that of natural benzoic acid, with the carbon-13 isotopic substitution causing minimal structural perturbation. X-ray diffraction studies of benzoic acid reveal a monoclinic crystal system with distinctive intermolecular arrangements [1]. The molecular configuration is characterized by centrosymmetric dimers formed through hydrogen bonding between carboxyl groups [1] [2].

Critical structural parameters include carbon-oxygen bond distances of 1.258 and 1.268(2) Å, with carbon-carbon-oxygen angles measuring 118.7° and 117.8(1)° [1]. These measurements represent averaged values due to disorder in the acidic hydrogen position, which appears as two half-atoms positioned 0.9 Å from each oxygen atom [1]. The intermolecular hydrogen bond distance in the O-H···O configuration measures 1.637 Å, while the oxygen-oxygen distance between dimer units spans 2.641 Å [2].

The crystal structure analysis reveals that the hydrogen bonding interaction exhibits a covalent character, as indicated by the Laplacian of electron density (∇²ρ(rc)) values of 0.126 atomic units and negative enthalpy values [2]. The molecular arrangement consists of alternating configurations, designated as A and B conformations, occurring randomly in nearly equal proportions at room temperature [1]. At extremely low temperatures (5 K), the structure may achieve complete ordering, consisting wholly of dimers in a single configuration [1].

Isotopic Purity Assessment Methodologies

The isotopic purity determination of benzoic acid-alpha-carbon-13 requires sophisticated analytical approaches to ensure the carbon-13 enrichment meets specified standards. Commercial preparations typically achieve 99 atom percent carbon-13 isotopic purity [3] [4] [5], representing a highly enriched state suitable for analytical and research applications.

Mass spectrometric analysis serves as the primary method for isotopic purity assessment. High-resolution mass spectrometry techniques, particularly electrospray ionization coupled with time-of-flight analyzers, provide accurate quantification of isotopic distributions [6] [7] [8]. The methodology involves measuring isotopologue ions and calculating corrected intensities by removing natural isotopic contributions from adjacent mass peaks [8] [9].

Nuclear magnetic resonance spectroscopy offers complementary verification of isotopic purity through carbon-13 satellite signal analysis [10]. The technique monitors chemical environment changes of the labeled carbon atom, providing insights into both purity and structural integrity [7]. Quantitative nuclear magnetic resonance methods enable direct determination of mass fractions and isotopic composition without requiring conversion to other chemical forms [10].

Advanced analytical protocols employ extracted ion chromatograms following ultra-high-performance liquid chromatography separation [8]. The methodology requires background spectrum subtraction, followed by integration of resolved isotope peaks and transfer to computational spreadsheets for quantitative analysis [8] [11]. Theoretical isotopic distribution calculations validate experimental measurements, ensuring accuracy in purity determinations.

For isotope dilution applications, precision down to 0.3‰ (1σ) has been achieved for compounds containing as low as 0.6 nanomoles of carbon [12]. These methodologies enable accurate assessment of isotopic purity while maintaining minimal sample consumption, making them suitable for high-value isotope-labeled compounds.

Thermal Stability and Phase Behavior Analysis

Thermal analysis of benzoic acid-alpha-carbon-13 reveals behavior consistent with the unlabeled parent compound, demonstrating excellent thermal stability under normal storage and handling conditions. The melting point ranges from 121 to 125°C [3] [13] [4], while the boiling point occurs at 249°C [3] [13] [4]. These values align closely with natural benzoic acid, confirming that carbon-13 substitution produces minimal alteration to bulk thermal properties .

Thermal decomposition investigations indicate that degradation processes commence at elevated temperatures between 475 and 499°C under controlled atmospheric conditions [15] [16]. The decomposition pathway yields primary products including carbon dioxide and benzene, accompanied by minor quantities of carbon monoxide, hydrogen, and biphenyl [15] [16]. The reaction follows moderately reproducible first-order kinetics with an activation energy of approximately 30 ± 3 kilocalories per mole for the thermal decomposition process [17].

Thermogravimetric analysis coupled with differential thermal analysis reveals a three-stage decomposition pattern common to aromatic carboxylic acids [18]. The initial stage involves phase transformations, followed by intermediate product formation and subsequent combustion processes [18]. The thermal behavior demonstrates that benzoic acid-alpha-carbon-13 maintains structural integrity throughout normal processing temperatures, with significant decomposition occurring only under extreme thermal stress.

Phase transition studies of related benzoic acid derivatives indicate complex thermal behavior dependent on molecular interactions and crystal packing arrangements [19] [20]. The compound exhibits stable crystalline phases at ambient conditions, with thermal expansion preceding melting transitions [19]. Heat capacity measurements show temperature-dependent behavior, with values increasing systematically with temperature [21] [22].

Calorimetric investigations report a heat of fusion of 18,000 ± 100 joules per mole [21], while the standard heat of combustion measures -3,226.92 ± 0.32 kilojoules per mole [21]. These thermodynamic parameters enable prediction of phase behavior under various processing conditions and support process design applications.

Solubility Profile in Various Solvent Systems

The solubility characteristics of benzoic acid-alpha-carbon-13 mirror those of natural benzoic acid, exhibiting distinct behavior across different solvent systems. In aqueous media, the compound demonstrates limited solubility, measuring approximately 3.4 grams per liter at 25°C [23] [24] [25]. This relatively low aqueous solubility results from the hydrophobic aromatic ring, which hinders strong interactions with water molecules [26]. Temperature significantly influences aqueous solubility, with values increasing to 56.31 grams per liter at 100°C [23] [27].

Organic solvents provide substantially enhanced dissolution capacity compared to aqueous systems. Ethanol and methanol exhibit the highest solubility values among tested solvents [28] [29] [30], enabling efficient extraction and purification procedures. The solubility order in various organic solvents follows the pattern: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene [29]. This ordering reflects the balance between hydrogen bonding capabilities and aromatic interactions.

Chloroform demonstrates moderate solubility characteristics [28] [30], while aromatic solvents such as toluene show reduced dissolution capacity [28] [29]. Aliphatic hydrocarbons including cyclohexane and heptane exhibit minimal solubility [31] [30], consistent with limited intermolecular interactions between the polar carboxylic acid functionality and nonpolar alkane solvents.

Binary solvent systems offer opportunities for solubility optimization through cosolvent effects. Ethanol-water mixtures demonstrate increasing solubility with higher ethanol concentrations [28]. Similarly, ethanol-heptane and ethanol-toluene binary systems show enhanced dissolution compared to pure hydrocarbon phases [30]. These binary mixtures enable tailored solubility profiles for specific application requirements.

The pH dependence of aqueous solubility provides additional control mechanisms through ionization effects. Under basic conditions, benzoic acid converts to benzoate ions, which exhibit dramatically increased water solubility compared to the neutral acid form [26]. This pH-dependent behavior enables selective extraction and purification strategies based on solution acidity.

Temperature effects consistently increase solubility across all solvent systems investigated [29] [30]. The temperature coefficient varies among different solvents, with polar protic solvents generally showing stronger temperature dependence than aprotic or nonpolar systems. These solubility relationships support process optimization for crystallization, extraction, and purification applications involving benzoic acid-alpha-carbon-13.

Data Tables

Table 1: Physical Properties of Benzoic Acid-Alpha-Carbon-13

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 123.11-123.12 g/mol | [3] [13] [4] |

| Molecular Formula | C₆H₅¹³CO₂H | [3] [32] [33] |

| CAS Number | 3880-99-7 | [3] [13] [33] |

| Melting Point | 121-125°C | [3] [13] [4] |

| Boiling Point | 249°C | [3] [13] [4] |

| Isotopic Purity | 99 atom % ¹³C | [3] [4] [5] |

| Physical Form | Solid | [3] [13] |

| Color | White to Off-White | [13] |

Table 2: Crystallographic Properties

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic (for benzoic acid) | [1] |

| C-O Bond Distances | 1.258, 1.268(2) Å | [1] |

| C-C-O Angles | 118.7°, 117.8(1)° | [1] |

| Intermolecular Hydrogen Bond Distance | 1.637 Å (O-H···O) | [2] |

| O···O Distance in Dimer | 2.641 Å | [2] |

Table 3: Thermal Properties

| Property | Value | Reference |

|---|---|---|

| Thermal Decomposition Temperature | 475-499°C | [15] [16] |

| Thermal Decomposition Products | CO₂, C₆H₆, CO, H₂, Biphenyl | [15] [16] |

| Heat of Fusion | 18,000 ± 100 J/mol | [21] |

| Heat of Combustion | -3,226.92 ± 0.32 kJ/mol | [21] |

Table 4: Solubility Profile in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water (25°C) | 3.4 g/L | [23] [24] [25] |

| Water (100°C) | 56.31 g/L | [23] [27] |

| Ethanol | High solubility | [28] [29] [30] |

| Methanol | High solubility | [29] [30] |

| Chloroform | Moderately soluble | [28] [30] |

| Toluene | Lower solubility | [28] [29] |

| Cyclohexane | Low solubility | [31] [30] |

| Heptane | Low solubility | [31] [30] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard